5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine
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Overview
Description
5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-ETHYLPYRIMIDINE-2,4-DIAMINE is an organic compound belonging to the class of phenylbenzamines. This compound is characterized by its aromatic structure, consisting of a benzyl group that is N-linked to a benzamine. It is a small molecule with a molecular weight of 355.3845 and a chemical formula of C19H19F2N5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-ETHYLPYRIMIDINE-2,4-DIAMINE involves multiple steps, starting with the preparation of the pyrimidine core. The reaction typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The introduction of the difluorobenzyl group is achieved through nucleophilic substitution reactions, where the benzylamine is reacted with a difluorobenzyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-ETHYLPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions are common, where the difluorobenzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkylated, or acylated products .
Scientific Research Applications
5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-ETHYLPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-ETHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as nitric oxide synthase and renin. These interactions lead to the modulation of biochemical pathways, resulting in various physiological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-ETHYLPYRIMIDINE-2,4-DIAMINE
- 5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-METHYLPYRIMIDINE-2,4-DIAMINE
- 5-{4-[(3,5-DIFLUOROBENZYL)AMINO]PHENYL}-6-PROPYLPYRIMIDINE-2,4-DIAMINE
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19F2N5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-[4-[(3,5-difluorophenyl)methylamino]phenyl]-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H19F2N5/c1-2-16-17(18(22)26-19(23)25-16)12-3-5-15(6-4-12)24-10-11-7-13(20)9-14(21)8-11/h3-9,24H,2,10H2,1H3,(H4,22,23,25,26) |
InChI Key |
SRRWXMSVQYQCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)NCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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